3-异丙氧基硝基苯

描述

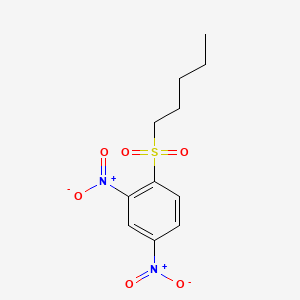

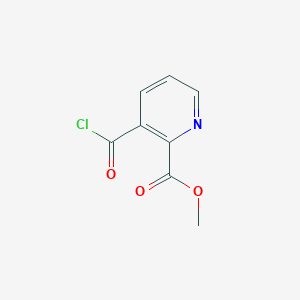

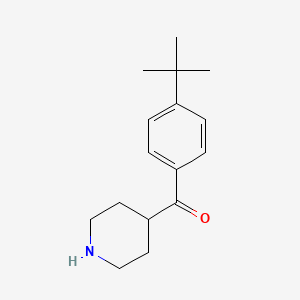

3-Isopropoxynitrobenzene, also known as 1-isopropoxy-3-nitrobenzene or isopropyl 3-nitrophenyl ether, is a chemical compound with the molecular formula C9H11NO3 . It is a liquid in its physical form .

Synthesis Analysis

While specific synthesis methods for 3-Isopropoxynitrobenzene were not found, nitrobenzene, a related compound, has been synthesized in a batch microwave reactor using natural zeolite and sulfated natural zeolite catalysts . The sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics .Molecular Structure Analysis

The molecular structure of 3-Isopropoxynitrobenzene can be analyzed using various tools such as a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model .科学研究应用

-

Azobenzenes

- Scientific Field : Photochemical & Photobiological Sciences

- Application Summary : Azobenzenes are versatile photoswitchable molecules with powerful photochemical properties. They have been extensively studied for applications ranging from photonics and robotics to photobiology .

- Methods of Application : The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications .

- Results or Outcomes : Ingenious molecular designs have enabled versatile control of azobenzenes’ photochemical properties, which has facilitated the development of chemical sensors and photoswitchable organic transistors .

-

Nitrobenzene

- Scientific Field : Applied Nanoscience

- Application Summary : Nitrobenzene plays a crucial role in maintaining the production of paracetamol. This nitro-aromatic compound is also essential in producing explosives, fragrances, agrochemicals, lubricating oil, shoe polish, soap, and so on .

- Methods of Application : Nitrobenzene synthesis is carried out through the nitration reaction of benzene using concentrated nitric acid as a nitration agent and concentrated sulfuric acid as a catalyst .

- Results or Outcomes : The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37% .

-

Microwave-assisted Green Synthesis of Nitrobenzene

- Scientific Field : Applied Nanoscience

- Application Summary : This research focuses on the microwave-assisted green synthesis of nitrobenzene using sulfated natural zeolite as a potential solid acid catalyst .

- Methods of Application : Natural zeolites were prepared into uniform-sized powders and then refluxed with H2SO4 with varying concentrations of 0, 1, 2, 3, and 4 M, proceeded by calcination with N2 gas flow .

- Results or Outcomes : The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37%. Furthermore, the SNZ-2 catalyst has better reusability for three reaction runs .

-

Three Phase Induction Motor

- Scientific Field : Electrical Machines

- Application Summary : Three phase induction motors are widely used AC motor to produce mechanical power in industrial applications .

- Methods of Application : The three phase supply current produces an electromagnetic field in the stator winding which leads to generate the torque in the rotor winding of three phase induction motor having magnetic field .

- Results or Outcomes : Almost 80% of the motor is a three-phase induction motor among all motors used in industries .

-

Convenient Conversion of Hazardous Nitrobenzene Derivatives

- Scientific Field : Chemical Synthesis

- Application Summary : This research focuses on the conversion of hazardous nitrobenzene derivatives to aniline analogues .

- Methods of Application : The process involves the use of Ag nanoparticles, stabilized on a naturally magnetic pumice/chitosan substrate .

- Results or Outcomes : The study is still in progress and the results are yet to be published .

-

Three Phase Induction Motor

- Scientific Field : Electrical Machines

- Application Summary : Three phase induction motors are widely used AC motor to produce mechanical power in industrial applications .

- Methods of Application : The three phase supply current produces an electromagnetic field in the stator winding which leads to generate the torque in the rotor winding of three phase induction motor having magnetic field .

- Results or Outcomes : Almost 80% of the motor is a three-phase induction motor among all motors used in industries .

属性

IUPAC Name |

1-nitro-3-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYEGHGPJOHWWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478036 | |

| Record name | 3-isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropoxynitrobenzene | |

CAS RN |

88991-53-1 | |

| Record name | 3-isopropoxynitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1626578.png)